molecular formula C24H18O7 B1675076 Lophiraic acid CAS No. 135101-74-5

Lophiraic acid

Cat. No.: B1675076
CAS No.: 135101-74-5
M. Wt: 418.4 g/mol
InChI Key: MPBYOMBHFPPOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lophiraic acid is a biflavonoid-related polyphenol primarily isolated from Lophira alata and species of the Ochna genus (e.g., Ochna holtzii, Ochna afzelii) . Structurally, it belongs to a class of dimeric flavonoids characterized by the linkage of two flavonoid monomers through carbon-carbon or ether bonds. Notably, Murakami et al. (1991) reported that this compound failed to inhibit tumor promoter-induced biological responses in vitro and in vivo, contrasting sharply with its structural analog lophirone A .

Properties

CAS No.

135101-74-5

Molecular Formula

C24H18O7

Molecular Weight

418.4 g/mol

IUPAC Name

2-(7-hydroxy-4-oxochromen-3-yl)-3,3-bis(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H18O7/c25-15-5-1-13(2-6-15)21(14-3-7-16(26)8-4-14)22(24(29)30)19-12-31-20-11-17(27)9-10-18(20)23(19)28/h1-12,21-22,25-27H,(H,29,30)

InChI Key

MPBYOMBHFPPOCP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=COC4=C(C3=O)C=CC(=C4)O)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=COC4=C(C3=O)C=CC(=C4)O)C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lophiraic acid; 

Origin of Product

United States

Comparison with Similar Compounds

Lophirone A

  • Source : Lophira alata .
  • Structure: A dimeric flavonoid with a unique C-C linkage between flavanone units.
  • Bioactivity: Inhibits protein kinase C (PKC) activation (70% inhibition in mouse ear inflammation assays) . Reduces tumor multiplicity by 85% in DMBA/TPA-induced carcinogenesis models .

Lophirones B and C

  • Source : Lophira alata .
  • Structure : Chalcone dimers with distinct hydroxylation patterns.
  • Bioactivity :
    • Cytotoxic against human cancer cell lines (IC₅₀ values: 12–25 μM) .
    • Antimutagenic activity in Ames tests (60–75% inhibition of mutagenesis) .
    • Antioxidant capacity via radical scavenging (EC₅₀: 8–15 μg/mL) .

Biflavonoids from Ochna macrocalyx

  • Source : Ochna macrocalyx .
  • Structure: Biflavonoids with ether linkages.
  • Bioactivity :
    • Cytotoxic against leukemia and breast cancer cell lines (IC₅₀: 10–30 μM) .
    • Antimicrobial activity against Gram-positive bacteria (MIC: 8–16 μg/mL) .

Functional Comparison with Other Polyphenols

Asiatic Acid

  • Source : Centella asiatica .
  • Structure: Triterpenoid, structurally distinct from biflavonoids.
  • Bioactivity: Inhibits tumor promotion in mouse skin carcinogenesis (50% reduction in tumor count) . Mechanism: Downregulates NF-κB and COX-2 pathways .

Green Tea Polyphenols (EGCG)

  • Source : Camellia sinensis .
  • Structure: Monomeric catechin derivatives.
  • Bioactivity :
    • Suppresses angiogenesis and metastasis in multiple cancer models .
    • Broader therapeutic scope but lower potency in direct cytotoxicity compared to lophirone A .

Key Findings and Limitations

Structural-Activity Relationships (SAR)

  • Dimerization: Biflavonoids like lophirone A and lophirones exhibit enhanced bioactivity compared to monomeric flavonoids due to increased molecular stability and target affinity .
  • Substituent Effects : Hydroxyl and methoxy groups at specific positions (e.g., C-3' and C-4') correlate with PKC inhibition and cytotoxicity .

Divergent Efficacy of Lophiraic Acid

  • Despite structural similarity to lophirone A, this compound lacks inhibitory effects in short-term assays, likely due to steric hindrance or reduced bioavailability .

Comparative Data Table

Compound Source Key Bioactivities IC₅₀/EC₅₀/Inhibition % Reference
This compound Lophira alata Antioxidant, antimutagenic EC₅₀: 20 μg/mL
Lophirone A Lophira alata PKC inhibition, antitumor (in vivo) 70–85% inhibition
Lophirones B/C Lophira alata Cytotoxic (leukemia), antimutagenic IC₅₀: 12–25 μM
Asiatic acid Centella asiatica Antitumor (NF-κB pathway inhibition) 50% tumor reduction
EGCG Camellia sinensis Antiangiogenic, antiproliferative IC₅₀: 40–60 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lophiraic acid
Reactant of Route 2
Lophiraic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.